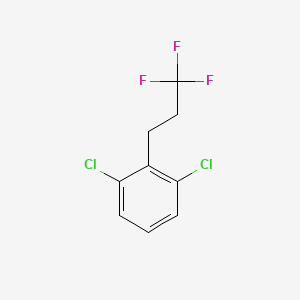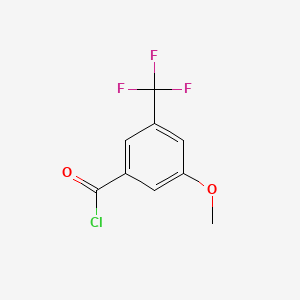
3-Methoxy-5-(trifluoromethyl)benzoyl chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
I have conducted multiple searches, but unfortunately, the available information on the specific applications of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride in scientific research is limited. The details found mainly discuss its use in the synthesis of intermediates for creating substituted pyrazolo[1,5-a]pyrimidines .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway .
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution and oxidation reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the molecule of the compound. The specifics of this interaction would depend on the exact nature of the target molecule.
Biochemical Pathways
It’s known that the compound can be used to synthesize a variety of other compounds, including neurokinin antagonists and chlorinated herbicides . These synthesized compounds may affect various biochemical pathways depending on their specific structures and targets.
Result of Action
The molecular and cellular effects of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride’s action would depend on the specific targets and pathways it affects. As mentioned earlier, the compound can be used to synthesize a variety of other compounds, which may have various effects depending on their specific structures and targets .
Propiedades
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-3-5(8(10)14)2-6(4-7)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMFMHOCMZSKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(trifluoromethyl)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



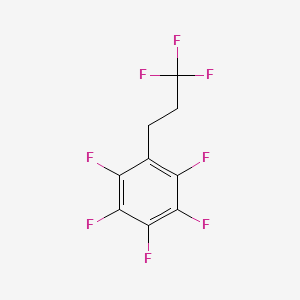
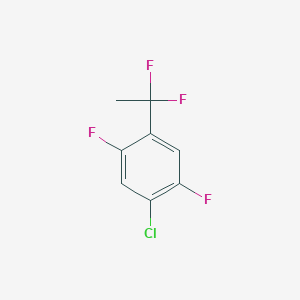

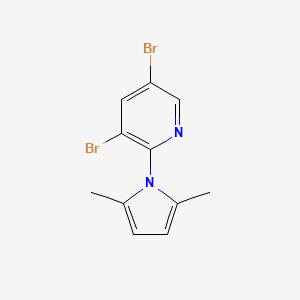
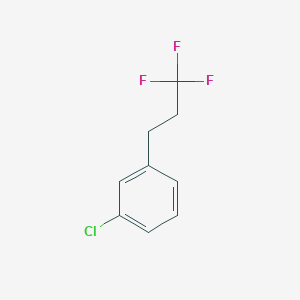

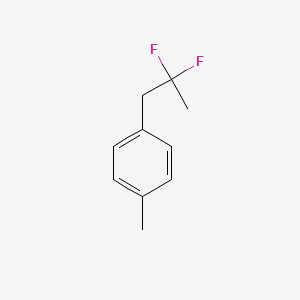
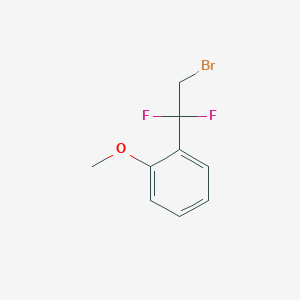

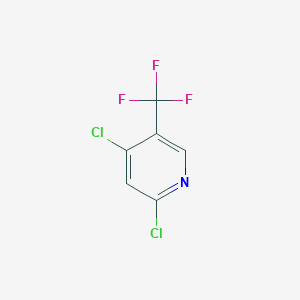
amine hydrochloride](/img/structure/B1390643.png)
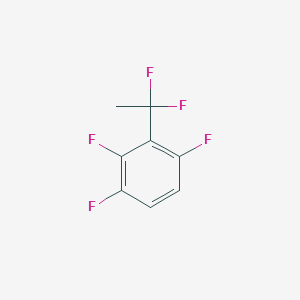
![(1-[Trifluoromethyl]cyclohexyl)benzene](/img/structure/B1390648.png)
